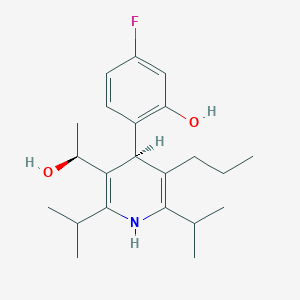
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aS,4S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aS,4S)-(9CI) is a complex organic compound that belongs to the class of pyridinemethanols This compound features a pyridine ring substituted with various functional groups, including a fluoro-hydroxyphenyl group, methyl, isopropyl, and propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common synthetic methods may involve:
Nucleophilic substitution: to introduce the fluoro group.
Friedel-Crafts alkylation: to add the isopropyl and propyl groups.
Reduction and oxidation: reactions to achieve the correct oxidation states of the functional groups.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to speed up reactions.
Solvent selection: to ensure the solubility of reactants and products.
Temperature and pressure control: to optimize reaction rates.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The fluoro group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They might interact with specific proteins or nucleic acids.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. It might exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-(4-Fluoro-2-hydroxyphenyl)-2,6-bis(1-methylethyl)-5-propylpyridine
- 3-Pyridinemethanol derivatives with different substituents
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C22H32FNO2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
5-fluoro-2-[(4S)-3-[(1S)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |
InChI |
InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m0/s1 |
InChIキー |
OINVVPOIGFSNHM-XOBRGWDASA-N |
異性体SMILES |
CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@H](C)O)C(C)C)C(C)C |
正規SMILES |
CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


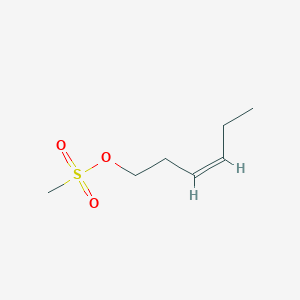
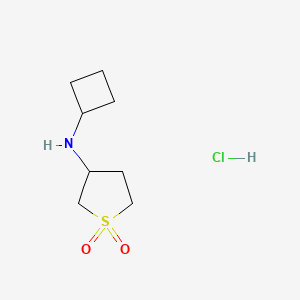
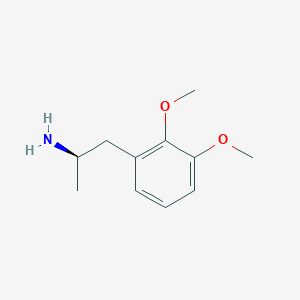

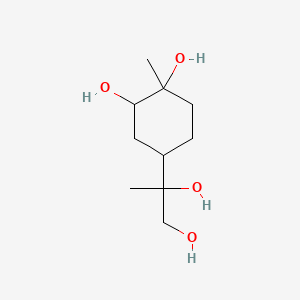
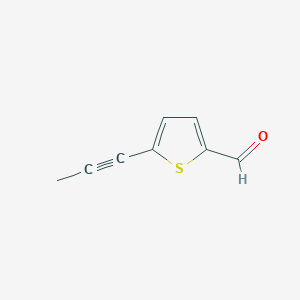
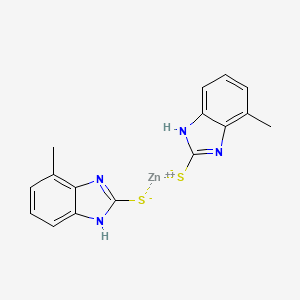
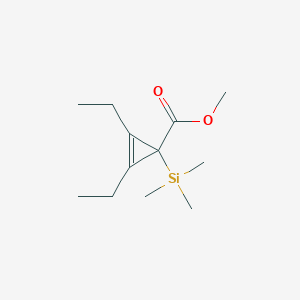
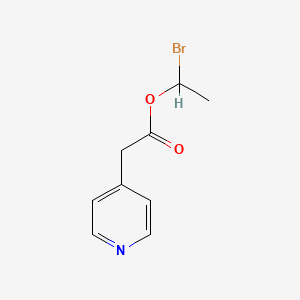
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
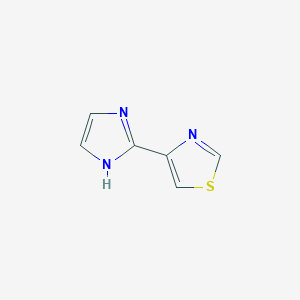
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
